
2-Cyclohexylacetaldehyde
Overview
Description
2-Cyclohexylacetaldehyde (CAS 5664-21-1) is an aliphatic aldehyde with the molecular formula C₈H₁₄O and a molecular weight of 126.196 g/mol. It features a cyclohexyl group attached to the second carbon of an acetaldehyde chain, making it a sterically hindered aldehyde. This compound is synthesized via two primary routes:
- Oxidation of 2-Cyclohexylethanol: Achieves a yield of ~99% .
- Hydrolysis of Cyclohexyl Acetate Methyl Ester: Yields ~96% .
This compound is notable for its applications in asymmetric organocatalysis, particularly in enantioselective Michael addition reactions. For example, it serves as a precursor in the synthesis of a 5-HT2B receptor antagonist through oxidation of 2-cyclohexylethanol .
Preparation Methods
Reductive Amination Route
Synthesis of trans-2-(4-(3,3-Dimethylureido)Cyclohexyl)Acetaldehyde
The reductive amination pathway, as detailed in patent CN110818678A, involves three sequential steps: acylation, reduction, and oxidation.
Acylation of 2-(4-Aminocyclohexyl)Ethyl Acetate
The starting material, trans-2-(4-aminocyclohexyl)ethyl acetate hydrochloride (44.2 g, 0.2 mol), undergoes acylation with N,N-dimethylcarbamoyl chloride (32.2 g, 0.3 mol) in dichloromethane (250 mL) at ≤10°C. Triethylamine (84 mL, 0.6 mol) serves as the base, achieving complete conversion within 2 hours.
Sodium Borohydride Reduction
The intermediate, trans-2-(4-(3,3-dimethylureido)cyclohexyl)ethyl acetate (55 g), is reduced using sodium borohydride (1–10 eq) in methanol at −20–100°C. This step yields 3-(4-(2-hydroxyethyl)cyclohexyl)-1,1-dimethylurea with a 93% yield after hydrogenation.
Oxidation to Aldehyde
Oxidation of the alcohol intermediate employs Dess-Martin periodinane or Swern conditions, furnishing 2-(4-(3,3-dimethylureido)cyclohexyl)acetaldehyde. The overall yield for this three-step sequence is 68–75%.
Table 1: Optimization of Reductive Amination Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reducing Agent | NaBH₄ (5 eq) | Max 93% |
Solvent | MeOH/THF (1:1) | Improved solubility |
Temperature | 0–25°C | Minimizes side products |
Lithium Aluminum Hydride Reduction of Esters
Synthesis from Methyl-4-tert-Butyl-1-Cyclohexylideneacetate
As per EP1054053B1, methyl-4-tert-butyl-1-cyclohexylideneacetate is reduced with lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds at −78°C to room temperature, yielding (4-tert-butyl-1-cyclohexyl)acetaldehyde with 82% efficiency.
Stereochemical Control
The cyclohexylidene group’s rigidity ensures high diastereoselectivity (>95% trans isomer). Quenching with wet ether followed by filtration through Celite® removes aluminum salts.
Diisobutylaluminum Hydride (DIBAL-H) Mediated Reduction
General Protocol for Aldehyde Formation
Cris.unibo.it data outlines DIBAL-H reduction of esters to aldehydes. For example, ethyl trans-2-(4-(3,3-dimethylurea)cyclohexyl)acetate (600 mg, 2.88 mmol) in dichloromethane (6 mL) treated with DIBAL-H (3.17 mL, 1M) at −78°C yields 2-cyclohexylacetaldehyde within 2 hours.
Table 2: Comparison of Reducing Agents
Agent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
LiAlH₄ | Et₂O | −78 | 82 |
DIBAL-H | DCM | −78 | 89 |
NaBH₄ | MeOH | 25 | 72 |
Grignard Reaction and Hydrolysis
Synthesis via 2-(2-Bromoethyl)-1,3-Dioxolane Intermediates
EP1054053B1 describes a Grignard approach using 4-tert-butylcyclohexanone and 2-(2-bromoethyl)-1,3-dioxolane. The sequence involves:
- Grignard addition to form 4-tert-butyl-1-[2-(1,3-dioxolan-2-yl)ethyl]-1-cyclohexanol.
- Acidic hydrolysis (H₃O⁺) to yield 3-(4-tert-butyl-1-cyclohexen-1-yl)propanal.
- Hydrogenation over Pd/C (10% wt) to saturate the cyclohexene ring.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Large-scale production (≥1 kg) employs continuous hydrogenation reactors with Raney Ni catalysts. Key parameters include:
Purification via Distillation
Crude this compound is purified via fractional distillation (bp 98–102°C at 18 mmHg), achieving ≥99% purity. GC-MS analysis confirms the absence of aldol condensation byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
2-Cyclohexylacetaldehyde undergoes oxidation to form cyclohexylacetic acid (C₈H₁₄O₂). Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.
-
Chromium trioxide (CrO₃) under controlled pH.
Example:
Oxidation with KMnO₄ at 60–80°C yields >90% conversion to cyclohexylacetic acid12.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, cyclohexylethanol (C₈H₁₆O), using:
-
Sodium borohydride (NaBH₄) in methanol at 0–25°C.
-
Lithium aluminum hydride (LiAlH₄) in dry ether, achieving near-quantitative yields12.
Schiff Base Formation
Reacts with primary amines (e.g., pentylamine) to form imines , which cyclize to pyrroles via the Paal-Knorr mechanism34.
Conditions:
-
Solvent: Methanol/water (1:1) at 20°C.
-
Time: 20 hours.
Substrate | Product Adducts (Mass Addition) | Yield (%) |
---|---|---|
This compound | +132 (alkene), +150 (OH), +164 (OMe) | 85–923 |
Esterification
Aniline-mediated oxidative cleavage in the presence of O₂ generates benzyl esters :
-
2-Phenylacetate esters form via C–C bond cleavage4.
Carbonylation with Manganese Complexes
Reacts with (CO)₅MnSi(CH₃)₃ under CO pressure (200–350 psi) to form manganese acyls 5:
text(CO)₅MnCOCH(R)OSi(CH₃)₃
Conditions:
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 25–50°C.
-
Yield: 54–87%5.
Acid-Catalyzed Hydrolysis
In acidic aqueous THF, the compound hydrolyzes to 4-alkyl-cyclohexyl formaldehyde intermediates6.
Optimized Conditions (Patent Data)6:
Parameter | Value |
---|---|
Temperature | 50–60°C |
Solvent | THF/H₂O (3:1) |
Catalyst | 30% HCl |
Yield | 90–96% |
Steric and Electronic Effects
-
E vs. Z Isomers : E-dialdehydes react faster in Paal-Knorr cyclizations than Z-isomers due to reduced steric hindrance3.
-
Cyclohexyl vs. Linear Chains : Cyclohexyl groups slow nucleophilic attacks compared to linear alkyl chains (e.g., pentyl)35.
Industrial and Biological Implications
-
Fragrance Industry : Used in green-floral odorants due to stability under oxidative conditions12.
-
Protein Modification : Forms covalent adducts with lysine-rich proteins (e.g., lysozyme), enabling bioconjugation studies3.
Key Mechanistic Insight : The aldehyde’s electrophilicity is enhanced by the electron-withdrawing cyclohexyl group, facilitating nucleophilic attacks. Steric bulk moderates reaction rates, favoring specific pathways like pyrrole formation over polymerization35.
Footnotes
Scientific Research Applications
Chemical Properties and Structure
2-Cyclohexylacetaldehyde is a colorless liquid characterized by a distinctive green-floral odor. Its structure features a cyclohexyl group attached to an acetaldehyde functional group, which contributes to its reactivity and utility in organic synthesis.
Applications in Organic Synthesis
This compound serves as a vital intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:
- Aldol Reactions : It can undergo aldol condensation to form larger carbon skeletons, which are essential in synthesizing complex molecules.
- Enantioselective Reactions : Recent studies have demonstrated its utility in enantioselective reactions, particularly through SOMO-catalysis, which enhances the formation of chiral centers .
Table 1: Key Reactions Involving this compound
Biological Research Applications
In biological research, this compound is used as a model compound to study aldehyde reactivity and metabolism. Its structure allows researchers to investigate the metabolic pathways of aldehydes and their biological effects.
- Metabolism Studies : It serves as a substrate in studies examining the enzymatic conversion of aldehydes, providing insights into metabolic pathways relevant to drug metabolism and toxicity.
- Pharmacological Research : Investigations are ongoing into its potential therapeutic applications, particularly concerning compounds derived from it that may exhibit pharmacological activity .
Table 2: Biological Studies Utilizing this compound
Study Focus | Application | Reference |
---|---|---|
Metabolic Pathways | Investigating enzymatic conversions | |
Drug Development | Exploring derivatives for therapeutic potential |
Industrial Applications
Beyond its roles in research, this compound is also employed in various industrial applications:
- Fragrance Industry : Due to its pleasant odor, it is utilized in perfumes and household products.
- Flavoring Agent : It is used as a flavoring agent in food products, contributing to specific taste profiles.
- Specialty Chemicals Production : The compound is involved in synthesizing specialty chemicals used across different industries .
Table 3: Industrial Uses of this compound
Industry | Application |
---|---|
Fragrance | Used in perfumes and scented products |
Food | Acts as a flavoring agent |
Specialty Chemicals | Intermediate for various chemical syntheses |
Case Study 1: Enantioselective Synthesis
A recent study demonstrated the effectiveness of this compound in generating enantiomerically pure products through SOMO-catalysis. The researchers achieved high enantioselectivity using this compound as a substrate, showcasing its potential for developing new chiral synthons .
Case Study 2: Metabolic Pathway Investigation
Another study utilized this compound to explore the metabolic fate of aldehydes within biological systems. The results indicated significant insights into how similar compounds are processed by metabolic enzymes, which is crucial for understanding drug metabolism and toxicity.
Mechanism of Action
The mechanism of action of cyclohexylacetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are key intermediates in many biochemical reactions. Additionally, its reactivity with nucleophiles makes it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Aldehydes
The reactivity and selectivity of 2-cyclohexylacetaldehyde are influenced by its steric hindrance and cyclohexyl substituent. Below, it is compared with linear and branched aldehydes in terms of reaction performance and structural attributes.
Reactivity in Enantioselective Michael Additions
Evidence from organocatalytic studies highlights how steric effects dictate reaction outcomes. The table below compares this compound with other aldehydes in Michael additions to vinyl sulfones :
Aldehyde | Structure Type | Yield (%) | Enantioselectivity (% ee) |
---|---|---|---|
This compound | Hindered | 71 | 70 |
Valeraldehyde (linear) | Linear | 76 | 53 |
3,3-Dimethylbutyraldehyde | Highly Hindered | 78 | 80 |
Isobutyraldehyde | Branched | N/A | N/A (required higher temp) |
Key Findings :
- Steric Hindrance and Selectivity: Hindered aldehydes like this compound exhibit superior enantioselectivity compared to linear analogs (e.g., valeraldehyde). The cyclohexyl group stabilizes the transition state in organocatalytic reactions, favoring the (R)-configured product .
- Yield vs. Selectivity Trade-off : While linear aldehydes (e.g., valeraldehyde) show marginally higher yields, their low enantioselectivity limits utility in asymmetric synthesis.
Structural and Molecular Comparisons
The cyclohexyl group distinguishes this compound from simpler aldehydes. Below is a structural comparison:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
This compound | C₈H₁₄O | 126.196 | Cyclohexyl group on C2 |
Valeraldehyde (Pentanal) | C₅H₁₀O | 86.132 | Linear aliphatic chain |
3,3-Dimethylbutyraldehyde | C₆H₁₂O | 100.159 | Branched, two methyl groups on C3 |
Structural Implications :
- Synthetic Flexibility : The hindered structure of this compound makes it less prone to side reactions like aldol condensation compared to linear aldehydes.
Biological Activity
2-Cyclohexylacetaldehyde (C8H14O) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its reactivity, interactions with biological macromolecules, and implications for drug development.
This compound is synthesized through the oxidation of 2-cyclohexylethanol, typically using methods such as the Anelli−Montanari protocol. This aldehyde is characterized by its electrophilic nature, which allows it to engage in various chemical reactions, including those with nucleophiles such as amines and thiols .
Biological Activity
1. Reactivity with Biological Molecules
Research indicates that this compound exhibits significant electrophilic reactivity, particularly towards nucleophilic sites in proteins. For instance, studies have shown that it can form covalent adducts with lysozyme, a model protein, leading to protein cross-linking. This reactivity is hypothesized to contribute to its biological effects, including potential antibacterial and anticholinesterase activities .
2. Antibacterial Properties
The compound's structural analogs have demonstrated antibacterial properties. The mechanism of action is thought to involve the modification of critical amino acids within bacterial proteins, which can disrupt their function. This has led to further exploration of this compound as a potential lead compound in antibiotic development .
3. Antioxidant Activity
This compound has been implicated in the detoxification of reactive carbonyl species (RCS), which are known to contribute to oxidative stress and various diseases. The compound interacts with phase I and II detoxification enzymes, suggesting its role as a protective agent against cellular damage caused by RCS .
Case Study 1: Protein Modification
A study investigated the interaction between this compound and lysozyme over time. The results showed that after 72 hours of incubation, multiple adducts were formed, indicating that the aldehyde modifies lysine residues within the enzyme. The total modification yield was found to be approximately 15%, highlighting the compound's ability to alter protein structure and function significantly .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited dose-dependent inhibition of bacterial growth, supporting its potential use as a natural antimicrobial agent. The study emphasized the need for further investigations into its mechanism of action and efficacy in vivo .
Summary of Findings
Biological Activity | Mechanism | Implications |
---|---|---|
Protein Cross-linking | Covalent adduct formation with lysozyme | Potential for drug design targeting proteins |
Antibacterial Properties | Modification of bacterial proteins | Development of new antibiotics |
Antioxidant Activity | Interaction with detoxification enzymes | Protective agent against oxidative stress |
Q & A
Q. Basic: What are the established synthesis routes for 2-Cyclohexylacetaldehyde, and how can their reproducibility be ensured in academic settings?
Answer:
The two primary synthesis routes include:
- Route 1: Oxidation of 2-cyclohexylethanol, yielding ~99% purity.
- Route 2: Hydrolysis of cyclohexylacetic acid methyl ester, achieving ~96% purity .
To ensure reproducibility:
- Detailed Protocols: Document reaction conditions (temperature, catalyst, solvent) meticulously, adhering to guidelines for experimental sections in peer-reviewed journals .
- Characterization: Provide NMR, IR, and GC-MS data for intermediates and final products. For novel compounds, include elemental analysis and purity assessments (e.g., ≥97% purity as per commercial standards) .
- Supplementary Materials: Publish full synthetic procedures, including minor adjustments (e.g., inert atmosphere requirements), in supplementary files to avoid ambiguity .
Q. Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the aldehyde proton (δ ~9.5–10 ppm) and cyclohexyl group signals .
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular ion peaks (m/z = 140.2 for CHO) and rule out impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic aldehyde C=O stretches (~1720 cm) and cyclohexyl C-H vibrations .
- Purity Assessment: Compare melting points, boiling points, or chromatographic retention times with literature values .
Q. Advanced: How should researchers address discrepancies in reported yields or spectroscopic data when synthesizing this compound?
Answer:
- Cross-Validation: Replicate experiments under identical conditions and compare results with independent labs .
- Data Triangulation: Use multiple analytical methods (e.g., NMR, X-ray crystallography for intermediates) to resolve conflicting spectral assignments .
- Contextual Analysis: Evaluate whether differences arise from reaction parameters (e.g., solvent polarity, catalyst loading) or instrumental calibration errors .
Q. Advanced: What strategies can optimize reaction conditions for this compound synthesis to improve scalability or sustainability?
Answer:
- Solvent Selection: Replace hazardous solvents (e.g., dichloromethane) with green alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
- Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized TEMPO) to improve turnover frequency and recyclability .
- Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) affecting yield and selectivity .
Q. Advanced: How can computational modeling enhance the design of novel derivatives or synthetic pathways for this compound?
Answer:
- Retrosynthetic Analysis: Use tools like Pistachio or Reaxys to predict feasible routes based on bond disconnections and precursor availability .
- Quantum Mechanics (QM): Simulate reaction mechanisms (e.g., oxidation pathways) to identify energy barriers and optimize transition states .
- Machine Learning: Train models on existing data to predict reaction outcomes (e.g., yield, byproducts) under untested conditions .
Q. Basic: What are the best practices for documenting experimental procedures to ensure reproducibility in peer-reviewed publications?
Answer:
- Structured Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for separating main text methods from supplementary details .
- Critical Metadata: Include catalyst batches, solvent suppliers, and instrument calibration dates to minimize variability .
- Data Archiving: Deposit raw spectra, chromatograms, and computational input files in public repositories (e.g., Zenodo) .
Q. Advanced: How can researchers validate the environmental impact or stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Studies: Expose the compound to heat, light, and humidity, then monitor degradation via HPLC or GC-MS .
- Lifecycle Assessment (LCA): Quantify waste generation and energy consumption across synthesis, purification, and disposal phases .
- Compatibility Testing: Evaluate interactions with common laboratory materials (e.g., plasticizers in containers) using FTIR or TGA .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Ventilation: Use fume hoods to mitigate inhalation risks from aldehyde vapors .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management: Neutralize spills with sodium bisulfite to reduce aldehyde reactivity before disposal .
Q. Advanced: How can contradictory data in literature about the biological activity of this compound be systematically analyzed?
Answer:
- Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers, adjusting for variables like cell lines or assay protocols .
- Dose-Response Curves: Re-evaluate activity thresholds (e.g., IC values) using standardized bioassays .
- Mechanistic Studies: Probe interactions with biomolecules (e.g., proteins) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Advanced: What methodologies support the development of this compound as a chiral building block in asymmetric synthesis?
Answer:
- Chiral Resolution: Employ enzymatic resolution or chiral stationary phases in HPLC to isolate enantiomers .
- Catalytic Asymmetric Synthesis: Design transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during aldehyde formation .
- Dynamic Kinetic Resolution (DKR): Combine racemization and enantioselective steps to maximize yield and enantiomeric excess (ee) .
Properties
IUPAC Name |
2-cyclohexylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDTERTPNYIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311703 | |
Record name | 2-cyclohexylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-21-1 | |
Record name | 2-Cyclohexylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexaneacetaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclohexylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cyclohexylacetaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYW2A23ZV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.